![molecular formula C15H21NO2 B1527875 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 40256-27-7](/img/structure/B1527875.png)
9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane
Vue d'ensemble
Description
9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is a spiro compound characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within its ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable diol or dihalide precursor under controlled conditions. One common method includes the use of a cyclization reaction where the benzylamine reacts with a dihalide in the presence of a base to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology
Its structural features allow it to interact with various biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins .
Mécanisme D'action
The mechanism of action of 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dioxa-9-azaspiro[5.5]undecane: A similar spirocyclic compound with a different substitution pattern.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic structures but different heteroatoms.
Bis(1,3-oxathiane) spiranes: Spirocyclic compounds with sulfur and oxygen atoms in the ring system.
Uniqueness
9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms in the spirocyclic ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-5-14(6-3-1)13-16-9-7-15(8-10-16)17-11-4-12-18-15/h1-3,5-6H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGKJSFHHJHLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


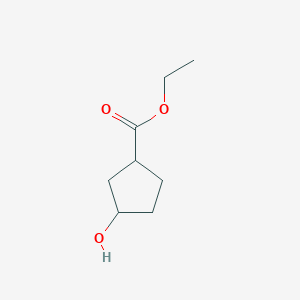
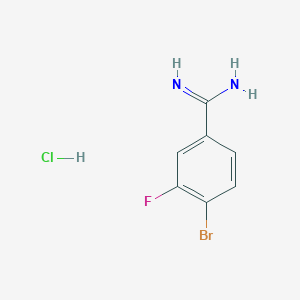
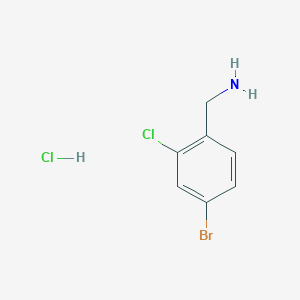
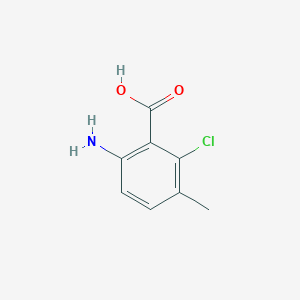
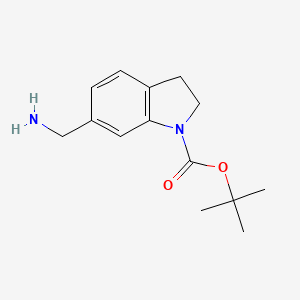
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol](/img/structure/B1527801.png)
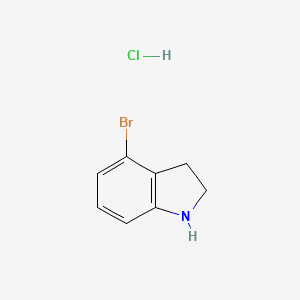
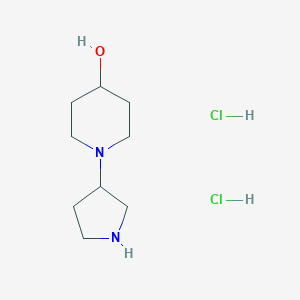
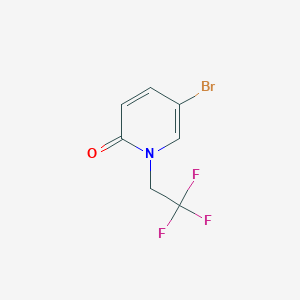
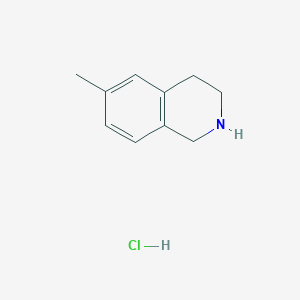
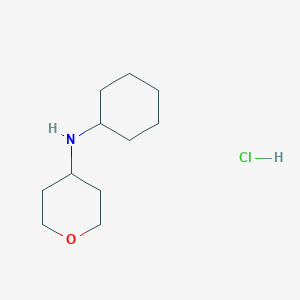
![2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol](/img/structure/B1527810.png)
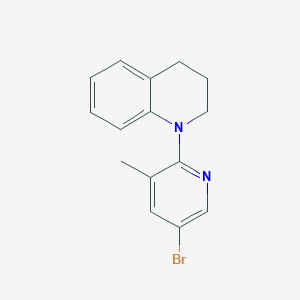
![Methyl 5-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1527815.png)
